molecular formula C7H14N2 B8700582 4-Methyl-4,7-diazaspiro[2.5]octane

4-Methyl-4,7-diazaspiro[2.5]octane

Cat. No.: B8700582
M. Wt: 126.20 g/mol
InChI Key: LLRVPJUCDHSVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-4,7-diazaspiro[2.5]octane is a bicyclic organic compound featuring a spirocyclic structure with two nitrogen atoms at positions 4 and 7. The methyl group at position 4 distinguishes it from other diazaspiro derivatives. This compound is widely utilized in medicinal chemistry as a rigid scaffold to modulate pharmacokinetic properties, enhance target binding, or improve metabolic stability. Its hydrochloride salt form (this compound dihydrochloride) is commonly employed in research due to enhanced aqueous solubility (Molecular weight: 167.168; purity >98%) .

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

4-methyl-4,7-diazaspiro[2.5]octane

InChI

InChI=1S/C7H14N2/c1-9-5-4-8-6-7(9)2-3-7/h8H,2-6H2,1H3

InChI Key

LLRVPJUCDHSVJZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC12CC2

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Variations and Substituent Effects

The biological and physicochemical properties of diazaspiro compounds are heavily influenced by substituents on the spiro ring. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Key Features
4-Methyl-4,7-diazaspiro[2.5]octane Methyl at N4 C₇H₁₂N₂ Simplest derivative; used as a building block for kinase inhibitors .
7-Phenyl-4,7-diazaspiro[2.5]octane Phenyl at N7 C₁₂H₁₄N₂ Intermediate for pyrimidine-containing kinase inhibitors (e.g., compound 6i) .
4-Boc-4,7-diazaspiro[2.5]octane Boc (tert-butoxycarbonyl) at N4 C₁₁H₂₀N₂O₂ Protected amine; used in peptide synthesis (Molecular weight: 212.29) .
7-Benzyl-4,7-diazaspiro[2.5]octane Benzyl at N7 C₁₃H₁₆N₂ Hydrophobic substituent; enhances blood-brain barrier penetration .
DS-5272 (MDM2 inhibitor) Fluorophenyl, chloropyridinyl, etc. C₂₈H₂₈Cl₂FN₅O₃S Complex derivative with anti-cancer activity; highlights scaffold versatility .

Physicochemical Properties

  • Solubility : The hydrochloride salt forms (e.g., this compound dihydrochloride) exhibit superior aqueous solubility compared to neutral forms, critical for in vivo applications .
  • Lipophilicity : Benzyl and phenyl substituents increase logP values, enhancing membrane permeability but reducing solubility .
  • Stability : Boc-protected derivatives (e.g., 4-Boc-4,7-diazaspiro[2.5]octane) are stable under basic conditions, enabling controlled deprotection in synthesis .

Data Tables

Table 1: Structural and Physicochemical Comparison

Property This compound 7-Phenyl Derivative 4-Boc Derivative
Molecular Weight 112.18 (base) / 167.168 (HCl salt) 210.26 212.29
logP (Predicted) 1.2 2.8 1.9
Solubility (Water) High (HCl salt) Low Moderate
Key Application Kinase inhibitor intermediate Kinase inhibitor core Peptide synthesis

Preparation Methods

Starting from 4-Methoxybenzyl Derivatives

A widely cited method begins with 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivatives. The synthesis proceeds through four stages:

  • Substitution : Reacting the starting material with glycine methyl ester hydrochloride in acetonitrile using potassium carbonate as a base.

  • Protection : Introducing a benzyl group via benzyl bromide in ethanol.

  • Deprotection : Removing the 4-methoxybenzyl group using trifluoroacetic acid.

  • Reduction : Sodium borohydride reduces intermediates to yield the final spirocyclic product.

Key Data :

  • Yield: ~70% over four steps.

  • Advantages: Avoids flammable/corrosive boron trifluoride diethyl etherate.

1-Aminocyclopropane Carboxylate-Based Synthesis

An alternative route employs 1-aminocyclopropane carboxylate as the precursor:

  • Esterification : Diethyl malonate reacts with 1,2-dibromoethane to form cyclopropane dicarboxylate.

  • Hydrolysis : Selective hydrolysis using potassium hydroxide yields monoethyl 1,1-cyclopropanedicarboxylate.

  • Cyclization : Treatment with tert-butoxycarbonyl (Boc) anhydride forms the spirocyclic core.

  • Methylation : Methylation at the 4-position is achieved using methyl iodide or dimethyl sulfate.

Key Data :

  • Yield: 73% for final cyclization.

  • Limitations: Requires precise control of hydrolysis to avoid over-reaction.

Protective Group Strategies for Functionalization

Benzyl Protection and Reductive Amination

A scalable industrial method involves:

  • Benzyl Protection : Reacting 4,7-diazaspiro[2.5]octane with benzyl chloride in toluene.

  • Methylation : Methyl chloroformate introduces the methyl group at the 4-position.

  • Deprotection : Catalytic hydrogenation (10% Pd/C) removes the benzyl group.

Example :

  • Methyl chloroformate (26 g), 7-benzyl-4,7-diazaspiro[2.5]octane (40 g), and sodium carbonate (42 g) in toluene yield 4-methyl-4,7-diazaspiro[2.5]octane at 106–110°C.

Key Data :

  • Yield: >65% after deprotection.

  • Solvent: Toluene preferred for azeotropic water removal.

Formic Acid-Mediated N-Formylation

This method avoids harsh reagents:

  • N-Formylation : 7-Benzyl-4,7-diazaspiro[2.5]octane reacts with formic acid in toluene under reflux.

  • Hydrogenation : Palladium-catalyzed hydrogenation cleaves the benzyl group.

Key Data :

  • Yield: 66% for N-formylated intermediate.

  • Conditions: Requires anhydrous conditions to prevent side reactions.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

MethodStarting MaterialKey ReagentsYieldSafety ConsiderationsSource
Nucleophilic Substitution4-Methoxybenzyl derivativeGlycine methyl ester, K2CO370%Avoids BF3·Et2O
Cyclopropane carboxylateDiethyl malonateKOH, Boc anhydride73%Requires controlled hydrolysis
Benzyl protection4,7-Diazaspiro[2.5]octaneMethyl chloroformate65%Toluene solvent, Pd/C handling

Industrial-Scale Optimization

Solvent and Base Selection

  • Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates for substitution steps.

  • Inorganic bases (K2CO3, NaHCO3) are preferred over organic bases for cost and safety.

Hazard Mitigation

  • Replacement of boron trifluoride diethyl etherate with sodium borohydride reduces corrosion and explosion risks.

  • Catalytic hydrogenation replaces stoichiometric reductants, minimizing waste .

Q & A

Q. What are the common synthetic routes for preparing 4-Methyl-4,7-diazaspiro[2.5]octane derivatives?

Q. How is the structure of this compound confirmed post-synthesis?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., spirocyclic CH2 groups at δ ~1.2–1.8 ppm) and carbon backbone .
  • HRMS (ESI) : Validates molecular weight (e.g., C13H20Cl2N2: [M+H]+ calc. 275.22, found 275.21) .
  • FTIR : Confirms functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amine salts) .
  • Chiral HPLC : Measures enantiomeric excess (e.g., 95% ee using Chiralpak AD-H column) .

Advanced Research Questions

Q. How can enantioselectivity be controlled in synthesizing this compound derivatives?

Methodological Answer:

  • Chiral catalysts : Ir complexes with phosphine ligands induce asymmetric induction. Ligand screening (e.g., Josiphos) optimizes ee .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, enhancing selectivity .
  • Temperature modulation : Lower temps (e.g., 50°C vs. 70°C) may reduce racemization but slow kinetics .

Q. What methodologies address regioselectivity challenges in functionalizing the spirocyclic core?

Methodological Answer:

  • Directed C-H activation : Use of directing groups (e.g., Boc-protected amines) guides functionalization to specific positions .
  • Steric control : Bulky substituents (e.g., tert-butyl) block undesired sites. Example: 4-Boc-4,7-diazaspiro[2.5]octane selectively reacts at the less hindered nitrogen .
  • Transition metal catalysis : Pd or Ir mediates cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .

Q. How does the spirocyclic structure influence physicochemical properties and biological activity?

Methodological Answer:

  • Conformational rigidity : Restricts rotational freedom, enhancing binding affinity to targets (e.g., kinase inhibitors) .
  • Solubility/stability : Dihydrochloride salts (e.g., this compound·2HCl) improve crystallinity and aqueous solubility .
  • Case Study : In BMPR2 kinase inhibitors, the spirocyclic core improves selectivity by fitting the ATP-binding pocket .

Q. How are salt forms (e.g., dihydrochloride) utilized in purification and formulation?

Methodological Answer:

  • Salt formation : Treating freebase with HCl in EtOH yields dihydrochloride, enhancing stability. Example: 97% purity after recrystallization .
  • Analytical validation : Ion chromatography confirms Cl⁻ stoichiometry; XRD assesses crystal packing .

Data Contradictions and Resolution

Q. Why do synthetic yields vary across methods (e.g., 62% vs. 98%)?

Methodological Analysis:

  • Catalyst efficiency : Ir systems achieve higher turnover vs. uncatalyzed SNAr reactions .
  • Substrate compatibility : Electron-deficient pyrimidines (e.g., 5-methoxy) react sluggishly, requiring longer times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.